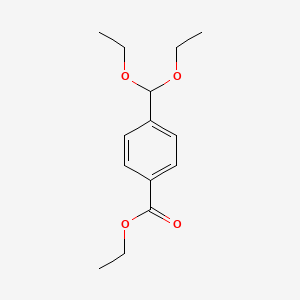

Ethyl 4-(diethoxymethyl)benzoate

Descripción

Ethyl 4-(diethoxymethyl)benzoate is an ester derivative of benzoic acid featuring a diethoxymethyl group at the para position. This compound is hypothesized to exhibit unique physicochemical properties due to the electron-donating diethoxymethyl substituent, which may influence solubility, stability, and reactivity.

Propiedades

IUPAC Name |

ethyl 4-(diethoxymethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-4-16-13(15)11-7-9-12(10-8-11)14(17-5-2)18-6-3/h7-10,14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSACGQJQSNSDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)C(=O)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-(diethoxymethyl)benzoate can be synthesized through the esterification of 4-(diethoxymethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(diethoxymethyl)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form 4-(diethoxymethyl)benzoic acid and ethanol in the presence of an acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as nitric acid, bromine, or sulfuric acid under controlled temperatures.

Major Products Formed

Hydrolysis: 4-(diethoxymethyl)benzoic acid and ethanol.

Reduction: 4-(diethoxymethyl)benzyl alcohol.

Substitution: Various substituted derivatives of this compound depending on the electrophile used.

Aplicaciones Científicas De Investigación

Ethyl 4-(diethoxymethyl)benzoate is utilized in several scientific research fields:

Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In the study of ester hydrolysis and enzyme-catalyzed reactions.

Industry: Used in the manufacture of fragrances, flavors, and as a precursor in the synthesis of polymers and resins.

Mecanismo De Acción

The mechanism of action of ethyl 4-(diethoxymethyl)benzoate involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent.

Comparación Con Compuestos Similares

Structural and Functional Insights

- Electron-Donating vs. Electron-Withdrawing Groups: Ethyl 4-(dimethylamino)benzoate (electron-donating -N(CH₃)₂) enhances solubility in polar solvents like DMSO, making it ideal for qNMR applications . Ethyl 4-hydroxybenzoate (-OH) participates in etherification reactions due to its nucleophilic oxygen .

- Biological Activity: Ethyl-substituted oxothiazolidine benzoates (e.g., compound 4d) exhibit potent aldose reductase inhibition (IC₅₀ = 0.28 µM), surpassing sorbinil in efficacy . Carbamoylamino derivatives show selective aquaporin-3 and -7 inhibition, highlighting the role of urea moieties in target binding .

- Synthetic Flexibility: Ethyl 4-hydroxybenzoate serves as a versatile intermediate for complex ethers (e.g., OAM2) via Williamson reactions . Ethyl 4-cyanobenzoate derivatives are precursors for oxadiazole-containing PET tracers, demonstrating radiochemical yields of 2–5% .

Physicochemical Properties

Actividad Biológica

Ethyl 4-(diethoxymethyl)benzoate is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by various studies and data.

Chemical Structure and Properties

This compound is an ester derivative of benzoic acid, characterized by the following chemical structure:

- Molecular Formula : C13H18O4

- Molecular Weight : 238.28 g/mol

The presence of diethoxymethyl groups enhances its solubility and reactivity, which may contribute to its biological activities.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

- Study Reference : A study conducted on RAW264.7 cells showed a significant reduction in cytokine levels when treated with varying concentrations of the compound, highlighting its potential as an anti-inflammatory agent.

3. Cytotoxicity and Anticancer Potential

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. The compound demonstrated selective cytotoxicity against several cancer types, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HT-29 (colon cancer) | 20 |

This cytotoxicity suggests that this compound may interfere with cellular proliferation mechanisms, making it a candidate for further anticancer research.

The proposed mechanisms by which this compound exerts its biological activities include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and microbial metabolism.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Modulation of Cell Signaling : this compound may alter signaling pathways related to inflammation and cell survival.

Case Studies

A notable case study involved testing this compound in a murine model of induced inflammation. The results showed a significant reduction in paw edema compared to the control group, indicating its potential therapeutic use in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.